2-(1-Chloroethyl)-1,3-difluorobenzene
Overview
Description
1-(1-Chloroethyl)-2,6-difluorobenzene is a chemical compound with the molecular formula C₈H₇ClF₂ . It belongs to the class of chloroethyl chloroformates , which are used as protecting groups and N-dealkylating agents . These compounds play a crucial role in organic synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of 1-(1-Chloroethyl)-2,6-difluorobenzene involves the reaction of 2,6-difluorobenzoyl chloride with chloroethanol . The chloroethanol group replaces one of the fluorine atoms on the benzene ring, resulting in the formation of the target compound. The reaction typically occurs under anhydrous conditions and requires careful handling due to the reactivity of chloroformates .
Molecular Structure Analysis
The molecular structure of 1-(1-Chloroethyl)-2,6-difluorobenzene consists of a benzene ring substituted with a chloroethyl group (CH₂CHCl-) at one position and two fluorine atoms (F) at the 2 and 6 positions. The chlorine atom is directly attached to the benzene ring, and the fluorine atoms enhance the compound’s reactivity and lipophilicity .
Chemical Reactions Analysis
- Dealkylation : Due to the presence of the chloroethyl group, it can be used for selective N-dealkylation of tertiary amines .
Physical and Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for 1-(1-Chloroethyl)-2,6-difluorobenzene depends on its specific application. As a protecting group, it shields functional groups during synthetic steps, preventing unwanted reactions. In N-dealkylation reactions, it selectively removes alkyl groups from tertiary amines, allowing access to specific intermediates or final products .
Safety and Hazards
Properties
IUPAC Name |
2-(1-chloroethyl)-1,3-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKQNNWJZXDJBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288722 | |
Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87327-66-0 | |
Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87327-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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